

# An In-depth Technical Guide to Benzo[d]thiazol-6-ylmethanol

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## Compound of Interest

Compound Name: *Benzo[d]thiazol-6-ylmethanol*

Cat. No.: *B011606*

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CAS Number: 19989-66-3

## Introduction

**Benzo[d]thiazol-6-ylmethanol** is a heterocyclic organic compound featuring a benzothiazole core functionalized with a hydroxymethyl group. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of **Benzo[d]thiazol-6-ylmethanol**, including its physicochemical properties, a representative synthetic protocol, and an exploration of the biological activities associated with the broader class of benzothiazole derivatives. While specific experimental data on the biological activity of **Benzo[d]thiazol-6-ylmethanol** is limited in publicly available literature, this guide aims to provide a valuable resource for researchers by summarizing related knowledge and outlining potential avenues for investigation.

## Physicochemical Properties

A summary of the key physicochemical properties of **Benzo[d]thiazol-6-ylmethanol** is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value
CAS Number	19989-66-3
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NOS
Molecular Weight	165.21 g/mol
Appearance	Crystalline Powder or Needles
Boiling Point (Predicted)	332.6 ± 17.0 °C
Density (Predicted)	1.375 g/cm <sup>3</sup>

## Synthesis of Benzo[d]thiazol-6-ylmethanol: A Representative Protocol

While specific, detailed experimental protocols for the synthesis of **Benzo[d]thiazol-6-ylmethanol** are not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic route involves the reduction of the corresponding carboxylic acid, benzothiazole-6-carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or borane (BH<sub>3</sub>) are typically effective for this transformation.<sup>[1][2][3][4][5][6]</sup> The following is a generalized experimental protocol for this reduction.

Reaction: Reduction of Benzothiazole-6-carboxylic acid to **Benzo[d]thiazol-6-ylmethanol**

Reagents and Materials:

- Benzothiazole-6-carboxylic acid
- Lithium aluminum hydride (LiAlH<sub>4</sub>) or Borane-tetrahydrofuran complex (BH<sub>3</sub>·THF)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Ethyl acetate

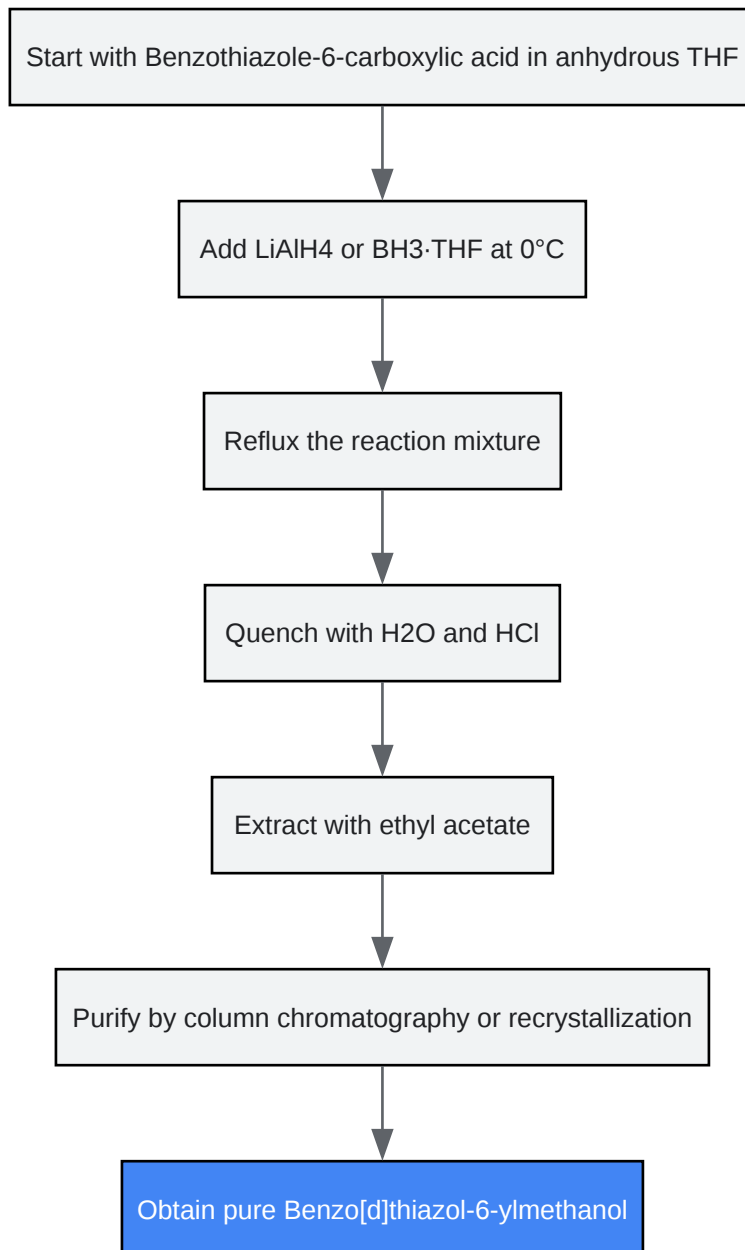
- Deionized water

#### Experimental Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of benzothiazole-6-carboxylic acid in anhydrous THF.
- **Addition of Reducing Agent:** The solution is cooled in an ice bath (0 °C). Lithium aluminum hydride or borane-THF complex is added portion-wise to the stirred solution. Caution: The addition of  $\text{LiAlH}_4$  is highly exothermic and liberates hydrogen gas.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of HCl at 0 °C to neutralize the excess reducing agent and hydrolyze the aluminum salts.
- **Extraction:** The resulting mixture is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure to yield the crude product. The crude **Benzo[d]thiazol-6-ylmethanol** can be further purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may require optimization for best results.

## Proposed Synthesis Workflow for Benzo[d]thiazol-6-ylmethanol



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Caption: Proposed synthesis workflow for **Benzo[d]thiazol-6-ylmethanol**.

## Biological Activities of Benzothiazole Derivatives

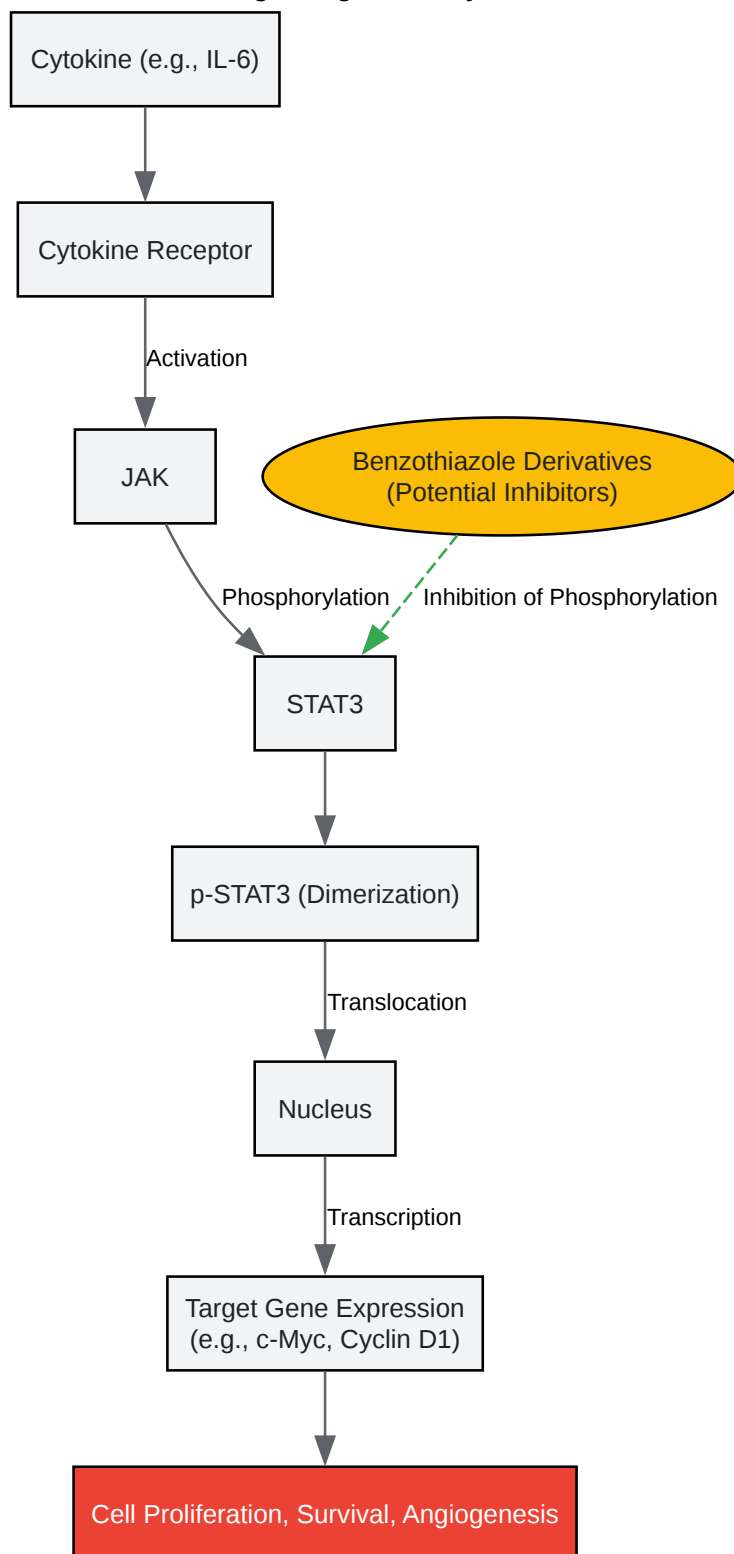
While biological studies specifically on **Benzo[d]thiazol-6-ylmethanol** are scarce, the benzothiazole scaffold is a cornerstone in the development of therapeutic agents. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities.

**Antimicrobial Activity:** Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[7][8][9][10][11] The mechanism of action can vary, with some compounds inhibiting essential enzymes in microbial metabolic pathways.

**Anticancer Activity:** The benzothiazole core is present in several compounds with potent anticancer activity.[12] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

**STAT3 Signaling Pathway Inhibition by Benzothiazole Derivatives:** Some benzothiazole derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is a critical regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. Inhibition of this pathway by benzothiazole derivatives represents a promising strategy for cancer therapy. It is important to note that this activity has been demonstrated for specific derivatives and not necessarily for **Benzo[d]thiazol-6-ylmethanol** itself.

## Generalized STAT3 Signaling Pathway and Potential Inhibition

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Caption: Generalized STAT3 signaling pathway and potential inhibition by certain benzothiazole derivatives.

## Conclusion

**Benzo[d]thiazol-6-ylmethanol**, with its core benzothiazole structure, represents a compound of interest for further investigation in medicinal chemistry and drug discovery. While direct biological data for this specific molecule is limited, the extensive research on its derivatives suggests a high potential for various pharmacological activities. This technical guide provides foundational information on its properties and a plausible synthetic route, serving as a starting point for researchers aiming to explore the therapeutic potential of **Benzo[d]thiazol-6-ylmethanol** and its future derivatives. Further studies are warranted to elucidate its specific biological profile and mechanism of action.

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